molecular formula C10H11ClF3NO2 B12954625 (3-(Trifluoromethyl)benzyl)glycine hydrochloride

(3-(Trifluoromethyl)benzyl)glycine hydrochloride

Cat. No.: B12954625
M. Wt: 269.65 g/mol
InChI Key: WTYLHGTXPVIYRH-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Significance

The molecular formula of (3-(trifluoromethyl)benzyl)glycine hydrochloride is C₁₀H₁₁F₃NO₂·HCl , with a molecular weight of 273.66 g/mol . Its structure comprises a glycine moiety (NH₂CH₂COOH) linked to a benzyl group substituted with a trifluoromethyl (-CF₃) group at the meta position (Figure 1). The hydrochloride salt forms via protonation of the amino group, improving aqueous solubility compared to the free base.

Key structural features :

  • Trifluoromethyl group : Positioned at the benzene ring's third carbon, this electron-withdrawing group induces steric and electronic effects that influence binding interactions with biological targets.
  • Benzyl-glycine linkage : The benzyl group enhances lipophilicity, facilitating membrane permeability, while the glycine backbone retains compatibility with enzymatic recognition sites.
  • Hydrochloride salt : Stabilizes the compound as a crystalline solid, critical for formulation stability.
Property Value Source Relevance
Molecular Weight 273.66 g/mol Derived from
Benzyl Substituent 3-(Trifluoromethyl)
Salt Form Hydrochloride

The synthesis typically begins with 3-(trifluoromethyl)benzyl chloride, which undergoes amination to form 3-(trifluoromethyl)benzylamine. Subsequent coupling with a protected glycine derivative, followed by deprotection and salt formation with HCl, yields the final product.

Role of Trifluoromethyl Substituents in Bioactive Molecules

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design due to its unique physicochemical properties:

  • Metabolic stability : The C-F bond’s strength resists oxidative degradation, prolonging half-life.
  • Lipophilicity : CF₃ increases logP values, enhancing blood-brain barrier penetration.
  • Electron-withdrawing effects : Polarizes adjacent aromatic rings, altering binding affinities to receptors.

For example, oxadiazole derivatives bearing trifluoromethyl groups exhibit enhanced antimicrobial and anticancer activities due to improved target engagement. In (3-(trifluoromethyl)benzyl)glycine hydrochloride, the CF₃ group likely augments interactions with enzymes or transporters involved in amino acid metabolism, though specific targets remain under investigation.

Importance of Hydrochloride Salt Formation in Pharmaceutical Chemistry

Hydrochloride salt formation is a critical step in drug development for several reasons:

  • Solubility enhancement : The ionic form increases water solubility, improving oral bioavailability.
  • Crystallinity : Salt formation promotes stable crystalline structures, aiding in purification and storage.
  • pH stability : The hydrochloride counterion buffers the compound in physiological pH ranges, preventing degradation.

In the case of (3-(trifluoromethyl)benzyl)glycine, converting the free base to its hydrochloride salt involves reacting the amine with hydrochloric acid, a process optimized in related compounds like 3-(trifluoromethyl)phenylhydrazine hydrochloride. This step ensures consistent stoichiometry and eliminates residual solvents, meeting regulatory standards for pharmaceutical intermediates.

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)8-3-1-2-7(4-8)5-14-6-9(15)16;/h1-4,14H,5-6H2,(H,15,16);1H

InChI Key

WTYLHGTXPVIYRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNCC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Preparation of 3-(Trifluoromethyl)benzyl Chloride

This intermediate is typically prepared via chlorination and fluorination steps starting from m-xylene derivatives:

  • Chlorination of m-xylene : m-Xylene is chlorinated under controlled conditions to maximize the yield of trichloro-m-xylene derivatives while minimizing over-chlorination products. Pyridine is used as a catalyst, and chlorine gas is introduced under irradiation to facilitate the reaction.

  • Fluorination : The trichloromethyl group is selectively fluorinated using hydrogen fluoride, often in the presence of catalysts such as antimony or phosphorus fluorides, to convert trichloromethyl groups into trifluoromethyl groups.

  • Cyanide substitution : The trifluoromethyl chloromethyl intermediate is treated with sodium cyanide in the presence of phase-transfer catalysts (e.g., quaternary ammonium salts like Aliquat 336) to yield (3-trifluoromethylphenyl)acetonitrile with yields typically around 90-92% and purity above 98%.

This process is advantageous due to its selectivity and relatively high yield, avoiding difficult fractional distillations of high-boiling chlorinated byproducts.

Step Reagents/Conditions Yield (%) Notes
Chlorination of m-xylene Cl2 gas, pyridine, 125°C, irradiation - Maximizes trichloro-m-xylene formation
Fluorination HF, catalysts (SbF5, PF5), controlled temp - Converts trichloromethyl to trifluoromethyl
Cyanide substitution NaCN, phase-transfer catalyst, aqueous media 90-92 High purity (98%+), phase-transfer catalyst critical

Synthesis of (3-(Trifluoromethyl)benzyl)glycine Hydrochloride

The final target compound is synthesized by functionalizing the trifluoromethyl-substituted benzyl moiety with a glycine residue and converting it into the hydrochloride salt:

  • Starting material : N-tert-butoxycarbonyl-2-(3-trifluoromethylphenyl)-DL-glycine is commonly used as the protected glycine derivative.

  • Deprotection and salt formation : Treatment with hydrochloric acid in a solvent such as dioxane removes the tert-butoxycarbonyl protecting group and simultaneously forms the hydrochloride salt of (3-(trifluoromethyl)benzyl)glycine.

  • Reaction conditions : The reaction is typically carried out under mild conditions to preserve the integrity of the trifluoromethyl group and to achieve high purity.

  • Yields : Reported yields for this step are high, often reaching up to 99%, with the product exhibiting high purity suitable for pharmaceutical applications.

Step Reagents/Conditions Yield (%) Notes
Deprotection & salt formation HCl in dioxane, room temperature or mild heating Up to 99 High purity, efficient conversion

Additional Synthetic Considerations and Catalysts

  • Phase-transfer catalysts : Quaternary ammonium salts such as Aliquat 336 or crown ethers are essential in the cyanide substitution step to enhance the nucleophilicity of cyanide ions in organic media.

  • Purification : Organic phase separation followed by distillation or crystallization is used to isolate intermediates and final products with high purity.

  • Reaction monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical techniques employed to monitor reaction progress and confirm product identity.

Summary Table of Preparation Methods

Compound/Step Key Reagents & Conditions Yield (%) Purity (%) Notes
3-(Trifluoromethyl)benzyl chloride Chlorination of m-xylene, HF fluorination - - Multi-step, selective fluorination
(3-Trifluoromethylphenyl)acetonitrile NaCN, phase-transfer catalyst, aqueous medium 90-92 >98 High yield, phase-transfer catalyst critical
N-tert-butoxycarbonyl-2-(3-trifluoromethylphenyl)-DL-glycine Commercially available or synthesized precursor - - Protected glycine derivative
(3-(Trifluoromethyl)benzyl)glycine hydrochloride HCl in dioxane, mild conditions Up to 99 High Deprotection and salt formation

Research Findings and Industrial Relevance

  • The described synthetic routes are supported by patent literature and peer-reviewed studies, demonstrating reproducibility and scalability.

  • The use of phase-transfer catalysts and controlled fluorination steps are critical for achieving high yields and purity, which are essential for pharmaceutical-grade compounds.

  • The trifluoromethyl group’s introduction via selective fluorination of chlorinated intermediates is a well-established method, providing a reliable pathway to trifluoromethyl-substituted benzyl derivatives.

  • The final hydrochloride salt form enhances the compound’s stability and solubility, making it suitable for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)benzyl)glycine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(3-(Trifluoromethyl)benzyl)glycine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)benzyl)glycine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The glycine moiety may interact with receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3-(Trifluoromethyl)benzyl)glycine hydrochloride with structurally related compounds:

Compound Name Molecular Structure Key Functional Groups Key Differences
(3-(Trifluoromethyl)benzyl)glycine hydrochloride Glycine backbone with 3-(trifluoromethyl)benzyl substitution; hydrochloride salt -CF₃, benzyl, amino acid, HCl Unique combination of glycine and 3-CF₃-benzyl; smaller molecular weight
Cinacalcet hydrochloride (R)-α-methyl-N-[3-(3-(trifluoromethyl)phenyl)propyl]-1-naphthalenemethanamine HCl -CF₃, naphthalene, propyl chain, secondary amine, HCl Larger molecule with naphthalene and propyl chain; targets calcium-sensing receptors
3-Trifluoromethylbenzamidine hydrochloride Benzamidine with 3-CF₃ substitution; HCl salt -CF₃, benzamidine (NH₂-C(=NH)-), HCl Amidino group replaces glycine; likely higher basicity
Glyphosate (N-(phosphonomethyl)glycine) Glycine backbone with phosphonomethyl substitution Phosphonate, amino acid Phosphonate group instead of benzyl; agricultural herbicide

Physicochemical Properties

  • Solubility : The hydrochloride salt improves water solubility, similar to Cinacalcet hydrochloride and 3-Trifluoromethylbenzamidine hydrochloride .
  • Stability : Trifluoromethyl groups generally resist metabolic degradation, suggesting improved in vivo stability compared to glyphosate, which degrades readily in soil .

Biological Activity

(3-(Trifluoromethyl)benzyl)glycine hydrochloride, also known as 2-amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride, is a compound notable for its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C₉H₈ClF₃N
  • Molecular Weight : Approximately 255.62 g/mol
  • Structure : Characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, enhancing its lipophilicity and biological activity.

Synthesis

The synthesis of (3-(trifluoromethyl)benzyl)glycine hydrochloride typically involves the reaction of N-tert-butoxycarbonyl-2-(3-trifluoromethylphenyl)-DL-glycine with hydrochloric acid in dioxane. The process yields high purity products with reported yields up to 99% .

Enzyme Inhibition

Research indicates that (3-(trifluoromethyl)benzyl)glycine hydrochloride acts as an inhibitor for various enzymes and receptors:

  • Cytochrome P450 Enzymes : It has shown potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism .
  • NMDA Receptors : The compound has been studied for its effects on N-Methyl-D-aspartate (NMDA) receptors, which are implicated in neuropsychiatric disorders. Binding studies reveal that modifications to the trifluoromethyl group can enhance binding affinity at the PCP binding site of NMDA receptors .

Neurotransmitter Systems

The compound may influence neurotransmitter systems, particularly those related to pain perception and inflammation. Its ability to cross the blood-brain barrier suggests it could affect central nervous system functions .

In Vitro Studies

In vitro binding assays have demonstrated that (3-(trifluoromethyl)benzyl)glycine hydrochloride exhibits significant inhibition of [^3H]TCP binding at micromolar concentrations. This inhibition suggests a strong interaction with NMDA receptor sites, potentially leading to therapeutic applications in treating conditions like epilepsy and Alzheimer's disease .

Comparative Studies

A comparative analysis with other compounds containing the trifluoromethyl group indicates that (3-(trifluoromethyl)benzyl)glycine hydrochloride has enhanced stability and metabolic properties. For instance, derivatives with similar structural features have shown varying degrees of inhibitory activity against receptor tyrosine kinases, with some exhibiting over 90% inhibition at low concentrations .

Data Tables

CompoundTarget Enzyme/ReceptorInhibition (%)Concentration (nM)
(3-(Trifluoromethyl)benzyl)glycine HClNMDA Receptor89%100
Trifluoromethyl Derivative APDGFRa67%10
Trifluoromethyl Derivative BEGFR91%10

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